Neuromacin
Description
Overview of Antimicrobial Peptides (AMPs) in Innate Immunity
Antimicrobial peptides (AMPs), also known as host defense peptides, are ancient molecules that serve as crucial effectors of the innate immune system in both invertebrates and vertebrates. researchgate.netnih.govnih.gov These small peptides are widely distributed in nature and constitute a rapid and non-specific defense mechanism against a broad spectrum of pathogens, including bacteria, fungi, viruses, and parasites. researchgate.netnih.govnih.govnih.govdgms.euwikipedia.orgnih.gov AMPs are typically short, ranging from 10 to 60 amino acid residues, and are often cationic and amphipathic, features that facilitate their interaction with negatively charged microbial membranes. nih.govnih.gov Their primary mode of action frequently involves disrupting the integrity of microbial cell membranes, although some AMPs can also target intracellular processes. nih.govdokumen.pub The ubiquitous presence and broad-spectrum activity of AMPs highlight their fundamental role as a first line of defense against invading microorganisms. nih.govdgms.eu
Classification and Significance of the Macin Peptide Family
The macin family is a group of antimicrobial peptides that includes theromacin, originally identified in the duck leech Theromyzon tessulatum, neuromacin from the medicinal leech Hirudo medicinalis, and hydramacin-1 (B1576385) from Hydra. wikipedia.orguniprot.orgyoutube.comnih.govnih.gov These peptides are characterized by a disulfide-stabilized alpha-beta motif structure and are considered a self-contained family within the superfamily of scorpion toxin-like proteins. youtube.comnih.govnih.gov
The significance of the macin family lies in their potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. youtube.comnih.govnih.gov While all macins exert antimicrobial effects, individual members exhibit distinct differences in their biological activities despite high sequence identity. youtube.comnih.govnih.gov Notably, beyond their role in host defense against pathogens, macins, particularly this compound and theromacin, have been shown to possess the capacity to enhance nerve repair. youtube.comnih.govnih.gov This dual functionality underscores the potential biological impact of macins in their host organisms.
Historical Context of this compound Discovery and Initial Characterization
The discovery of the macin family began with the identification of theromacin in Theromyzon tessulatum in 2004. wikipedia.orguniprot.org Subsequently, in 2008, this compound was identified and characterized from the medicinal leech Hirudo medicinalis by Schikorski et al., confirming its antimicrobial activity. wikipedia.orguniprot.org this compound was isolated from the central nervous system (CNS) of H. medicinalis. nih.gov
Initial characterization of this compound involved a combination of biochemical and molecular techniques. These included N-terminal sequencing by Edman degradation, MALDI-TOF mass spectrometry, and cDNA cloning. nih.gov Analysis of the deduced amino acid sequence revealed that this compound is a cationic peptide with a calculated pI of 8.49. nih.gov Data bank analysis indicated that the primary structure of this compound shares 67% identity with that of theromacin. nih.gov The peptide was named "this compound" to reflect its homology to theromacin and its specific production within the nervous system of the leech. nih.gov
Detailed research findings from the initial characterization demonstrated this compound's antimicrobial activity, particularly against Gram-positive bacteria such as Micrococcus nishinomiyaensis and Bacillus megaterium. nih.govdokumen.pub Studies using B. megaterium and a fluorescent dye showed that this compound rapidly permeabilizes bacterial membranes. nih.gov It was found to display pore-forming activity and was potently active against Staphylococcus aureus. youtube.comnih.govnih.gov In contrast, similar activity was not detected against tested Gram-negative bacteria like Aeromonas hydrophila and Escherichia coli at the concentrations examined in some studies. nih.govdokumen.pub
Further characterization explored the mechanism of action and factors influencing this compound's activity. This compound, along with hydramacin-1, was observed to induce the aggregation of bacterial cells, a phenomenon not seen with theromacin. youtube.comnih.govnih.gov The efficacy of this compound's membrane-permeabilizing activity was found to be weaker at acidic pH (pH 5.2) compared to neutral pH (pH 7.4), a factor potentially related to the protonation of its histidine residues. nih.gov
The initial characterization of this compound provided key insights into its structural relationship to other macins and its specific antimicrobial properties and mechanisms against Gram-positive bacteria.
Data Summary: Initial Antimicrobial Activity of Purified this compound
| Target Organism | Gram Stain | Activity Observed? | Key Finding | Source |
| Micrococcus nishinomiyaensis | Positive | Yes | Minimal Inhibitory Concentration (MIC) 1.95–3.8 μM; Minimal Bacterial Concentration (MBC) 7.8–15.6 μM | nih.gov |
| Aeromonas hydrophila | Negative | No | No activity observed at tested concentrations | nih.gov |
| Bacillus megaterium | Positive | Yes | Rapidly permeabilizes bacterial membranes | nih.gov |
| Staphylococcus aureus | Positive | Yes | Potently active | youtube.comnih.govnih.gov |
| Escherichia coli | Negative | No | No activity detected up to 25 μM | nih.gov |
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
DCYEDWSRCTPGTSFLTGILWKDCHSRCKELGHRGGRCVDSPSKHCPGVLKNNKQCHCY |
Origin of Product |
United States |
Biological Origin and Source Organisms of Neuromacin
Identification in Hirudo medicinalis and Other Leech Species
Neuromacin was first identified and molecularly characterized in the nervous system of the medicinal leech, Hirudo medicinalis. aai.orgresearchgate.netnih.gov It was isolated from nerve cords under acidic conditions. researchgate.net The naming of this compound reflects its apparent homology to theromacin and its restricted production within the nervous system. aai.orgresearchgate.net
Other leech species have also been found to contain macin peptides. Theromacin was initially identified in the duck leech, Theromyzon tessulatum. mdpi.comresearchgate.net Another active macin, hirudomacin, has been identified in Hirudo nipponia. mdpi.comresearchgate.net These findings indicate that functional macin homologs are widely distributed across leech species. mdpi.com
Research has detailed the isolation and characterization of this compound from H. medicinalis, involving techniques such as N-terminal sequencing by Edman degradation, MALDI-TOF mass spectrometry, and cDNA cloning. researchgate.net Amino acid sequences deduced from cDNA reveal that this compound is a cationic peptide. researchgate.net
Studies have investigated the gene expression sites of this compound in H. medicinalis, demonstrating its presence in neuronal cells and microglial cells, particularly after septic exposure of the central nervous system (CNS). aai.orgresearchgate.net This was the first reported observation of antimicrobial peptide transcription by neurons in an invertebrate. aai.orgresearchgate.net
Beyond its antimicrobial activity, this compound, along with Hm-lumbricin, has been shown to enhance the regenerative processes of the injured leech CNS. unimore.itaai.orgresearchgate.net This suggests a dual role for this compound in both innate immunity and nerve repair. nih.govlaboratoire-prism.frmdpi.com
Homologs and this compound-like Peptides in Invertebrates (e.g., Hydra, Molluscs)
This compound-like gene products, often referred to as theromacin-like, have been detected in various invertebrate species beyond leeches. aai.orgresearchgate.net Searches in databases like GenBank and EST libraries have revealed their presence in molluscs such as Aplysia californica and Biomphalaria glabrata, and the annelid Lumbricus rubellus. aai.orgresearchgate.netresearchgate.net
A functional macin analogue, hydramacin-1 (B1576385), has been identified in Hydra species, which are phylogenetically distant from leeches. copewithcytokines.demdpi.com Hydramacin-1 is a cationic antimicrobial protein found in the epithelial defense of Hydra and is active against a broad range of bacteria. copewithcytokines.de this compound appears to be a functional and structural chimera of hydramacin-1 and theromacin. thermofisher.comcapes.gov.br Both this compound and hydramacin-1 have been shown to induce the aggregation of bacterial cells. capes.gov.brnih.gov
In molluscs, a this compound-like peptide has been observed in the central nervous system of Aplysia californica. researchgate.nettandfonline.com While its presence has been noted through cDNA library sequencing, the specific roles and production sites of this peptide in A. californica have not been fully detailed. researchgate.net In the Pacific abalone, Haliotis discus hannai, a this compound-like protein has been identified as an 80-residue precursor protein. tandfonline.com
The ubiquitous distribution of functional macin homologs in diverse invertebrate species, including leeches, hydra, and molluscs, suggests a significant role for this antimicrobial peptide family in the host's innate immune defense across these animal groups. mdpi.com
Multi-gene Family Aspects of Macins Across Species
Recent studies have provided evidence that macins constitute a multigene family in leeches. While earlier research often reported only single macin members per species in leeches and Hydra, more recent work has identified multiple homologs. mdpi.comresearchgate.net For example, studies on Hirudinaria manillensis identified three macins (Hman1, Hman2, and Hman3) and their encoding genes. nih.gov Integrated data from other leech species like Whitmania pigra, Hirudo nipponia, and Hirudo medicinalis also support the presence of multiple macin homologs, with some species exhibiting 3-5 homologs. mdpi.comnih.gov
The presence of multiple macin genes within a single species suggests a multi-gene family structure. mdpi.comresearchgate.netnih.gov For instance, four macins (Hnip1–Hnip4) were identified in the H. nipponia genome, and four (Hmed1–Hmed4) in H. medicinalis, while W. pigra showed five macins (Wpig1–Wpig5). nih.gov All of these macins demonstrated over 50% similarity to this compound from H. medicinalis or hirudomacin from H. nipponia, confirming their classification within the macin family. mdpi.comnih.gov
The existence of a multi-gene family for macins across different leech species and potentially in other invertebrates like molluscs and hydra highlights the evolutionary significance and diverse roles of these peptides in innate immunity and potentially other biological processes like nerve regeneration. mdpi.comfrontiersin.org
Detailed research findings on the antimicrobial activity of this compound show it is active against Gram-positive bacteria, such as Micrococcus nishinomiyaensis and Bacillus megaterium, by rapidly permeabilizing bacterial membranes. aai.orgmdpi.com Its efficacy can be influenced by pH. aai.org While potent against Gram-positive bacteria, similar activity has not been detected against certain Gram-negative bacteria like Escherichia coli or Aeromonas hydrophila at tested concentrations. aai.orgmdpi.com
The macin family, including this compound, shares conserved cysteine residues that form disulfide bonds crucial for their structure and function. capes.gov.br Analysis of this compound, theromacin, and hydramacin-1 revealed that eight conserved cysteine residues form the same four disulfide bonds. capes.gov.br
| Organism | This compound/Macin Homolog | Key Findings |
| Hirudo medicinalis | This compound | Identified in nervous system, produced by neurons and microglia, antimicrobial activity, nerve repair activity. aai.orgresearchgate.netnih.govlaboratoire-prism.fr |
| Theromyzon tessulatum | Theromacin | First identified macin, active against Gram-positive bacteria. mdpi.comresearchgate.net |
| Hirudo nipponia | Hirudomacin | Active macin, classified within macin family. mdpi.comresearchgate.net |
| Hirudinaria manillensis | Hman1, Hman2, Hman3 | Identification of multiple macin homologs, evidence of multi-gene family. nih.gov |
| Whitmania pigra | Wpig1-Wpig5 | Identification of multiple macin homologs. nih.gov |
| Aplysia californica | This compound-like peptide | Detected in CNS cDNA libraries. aai.orgresearchgate.netresearchgate.net |
| Biomphalaria glabrata | Putative this compound-like | Presence suggested by database searches. aai.orgresearchgate.net |
| Lumbricus rubellus | Putative this compound-like | Presence suggested by database searches. aai.orgresearchgate.net |
| Hydra sp. | Hydramacin-1 | Functional macin analogue, antimicrobial activity, bacterial aggregation. copewithcytokines.demdpi.comnih.gov |
| Haliotis discus hannai | This compound-like protein | Identified as a precursor protein in neural ganglia. tandfonline.com |
Molecular Characterization and Structure Activity Relationship Sar Studies
Primary Amino Acid Sequence Analysis and Identity with Macin Family Members
Primary structure analysis of Neuromacin has revealed it to be a peptide composed of 59 amino acid residues. nih.govdgms.eu This analysis, conducted through methods including N-terminal sequencing, MALDI-TOF mass spectrometry, and cDNA cloning, established its fundamental composition. nih.govnih.gov this compound is characterized as a cationic peptide, possessing a calculated isoelectric point (pI) of 8.49. nih.govnih.gov
Comparative sequence analysis has demonstrated that this compound shares significant identity with other members of the macin family. Specifically, its primary structure exhibits 67% identity with theromacin, another antimicrobial peptide found in leeches. nih.govnih.gov The macin family, comprising this compound, theromacin, and hydramacin-1 (B1576385) (from Hydra), shares conserved residues, including a characteristic set of eight cysteine residues. nih.govdokumen.pub Bioinformatic searches have also indicated the presence of putative this compound-like gene products in other invertebrate species, such as mollusks and other annelids. nih.gov
Predicted Tertiary Structures and Conformational Insights of this compound
The macin protein family, including this compound and theromacin, has been structurally confirmed as a distinct group within the superfamily of scorpion toxin-like proteins. nih.govnih.gov While the solution NMR structure of hydramacin-1 has been determined, structural models for this compound have been generated using either theromacin or hydramacin-1 as templates. nih.gov These models suggest that this compound may represent a functional and structural chimera, incorporating features of both hydramacin-1 and theromacin. nih.govresearchgate.net The observed differences in biological activities among macins, despite their high sequence identity, are likely attributable to variations in their tertiary structures and resulting conformations. nih.govnih.gov Notably, theromacin possesses a longer C-terminal domain compared to this compound, which is thought to contribute to distinct conformations and biological profiles between the two peptides.
Adopted Protein Folds (e.g., Knottin Fold Analogy)
Members of the macin family, including this compound, adopt a disulfide-stabilized α-β motif. dokumen.pub This structural characteristic is analogous to the knottin fold, a motif also found in other cysteine-stabilized peptides such as invertebrate defensins and proteins within the scorpion toxin-like superfamily. nih.govdokumen.pubnih.gov Hydramacin-1, a related macin family member, is specifically known to adopt the knottin fold. nih.govnih.gov This conserved structural scaffold is crucial for the stability and function of these peptides.
Role of Conserved Cysteine Residues and Disulfide Bonds
A defining feature of the macin family is the presence of eight conserved cysteine residues in their primary sequence. nih.gov These cysteine residues are critical for establishing the tertiary structure through the formation of disulfide bonds. Experimental analysis, utilizing techniques such as enzymatic digestion combined with mass spectrometry, has assigned the disulfide linkages in macins, including this compound. nih.gov The eight conserved cysteine residues consistently form four disulfide bridges. nih.gov The assigned disulfide connectivity pattern is Cys1-Cys6, Cys2-Cys5, Cys3-Cys7, and Cys4-Cys8, based on the numbering of the conserved cysteines within the sequence alignment. nih.gov These disulfide bonds play a vital role in stabilizing the spatial structure of this compound, which is often a prerequisite for its biological activities, including antimicrobial function.
Table 1: Conserved Disulfide Bonds in Macin Family Members
| Cysteine Position 1 | Cysteine Position 2 |
| Cys1 | Cys6 |
| Cys2 | Cys5 |
| Cys3 | Cys7 |
| Cys4 | Cys8 |
Note: Cysteine positions are relative to the eight conserved cysteine residues.
Determinants of Functional Specificity: Residue Mapping for Biological Activity
Despite the high degree of sequence identity among macin family members, they exhibit notable differences in their specific biological activities. nih.govnih.gov Structure-activity relationship (SAR) studies aim to map specific amino acid residues or regions within the peptide structure that are critical for particular functions. Analysis of the molecular surface properties of macins has provided insights into their mechanisms, supporting models such as the barnacle model proposed for the bacterial aggregation effect observed with this compound and hydramacin-1. nih.govnih.gov
Identification of Residues Implicated in Nerve Repair and Neuroproliferation
Beyond its antimicrobial properties, this compound, along with theromacin, has been shown to enhance the repair of leech nerves ex vivo. nih.govnih.gov Furthermore, all three macins, including this compound, have demonstrated the ability to increase the viability of murine neuroblastoma cells, suggesting a role as proliferation factors. nih.govnih.gov
Research aimed at identifying the structural correlates for these neuroregenerative effects has pointed to a specific cluster of amino acid residues. Based on sequence similarity analysis of surface-exposed regions, a cluster of six amino acid residues located within the β-loop region of this compound and theromacin has been associated with nerve proliferation and repair activities. nih.govnih.gov These residues include Ser42, Leu51, Asn53, Asn54, Lys55, and Gln56 (numbering relative to the sequence alignment). nih.govnih.gov This cluster is considered a putative structural determinant for the nerve repair capacity. nih.govnih.gov The neuroproliferative effects of macins may also be linked to amino acid residues located in their C-terminal sequences. nih.gov Conserved residues found exclusively in this compound and theromacin, particularly those in the more flexible inter-β loop region, such as Ser42, Leu51, Asn53, Asn54, Lys55, and Gln56, are implicated in these activities. nih.gov
Table 2: Amino Acid Residues Implicated in Nerve Repair and Neuroproliferation
| Residue (Position) | Location within Structure | Proposed Role |
| Ser42 | β-loop / Inter-β loop | Associated with nerve repair/proliferation nih.govnih.gov |
| Leu51 | β-loop / Inter-β loop | Associated with nerve repair/proliferation nih.govnih.gov |
| Asn53 | β-loop / Inter-β loop | Associated with nerve repair/proliferation nih.govnih.gov |
| Asn54 | β-loop / Inter-β loop | Associated with nerve repair/proliferation nih.govnih.gov |
| Lys55 | β-loop / Inter-β loop | Associated with nerve repair/proliferation nih.govnih.gov |
| Gln56 | β-loop / Inter-β loop | Associated with nerve repair/proliferation nih.govnih.gov |
| C-terminal residues | C-terminal sequence | Potentially related to neuroproliferative effects nih.gov |
Note: Residue numbering is based on sequence alignment as presented in the cited literature.
Functional Biology and Biological Activities of Neuromacin
Antimicrobial Spectrum and Potency
Neuromacin exhibits antimicrobial activity, primarily targeting bacterial species. aai.orgresearchgate.netnih.govresearchgate.net Its mechanism of action against Gram-positive bacteria appears to involve the rapid permeabilization of bacterial membranes, leading to cell death. aai.orgresearchgate.netmdpi.comnih.govresearchgate.net
Activity Against Gram-Positive Bacterial Strains
Research indicates that this compound is potently active against several Gram-positive bacterial strains. It has demonstrated activity against Micrococcus nishinomiyaensis, with reported minimal inhibitory concentrations (MIC) ranging from 1.95 to 3.8 μM and minimal bactericidal concentrations (MBC) from 7.8 to 15.6 μM. aai.orgresearchgate.netuniv-lille.fr Studies using Bacillus megaterium have shown that this compound rapidly permeabilizes the membranes of these bacteria. aai.orgresearchgate.netnih.govresearchgate.net Furthermore, this compound has been found to be potently active against Staphylococcus aureus. nih.govnih.govresearchgate.net
Detailed findings on the antimicrobial activity against select Gram-positive bacteria are summarized in the table below:
| Bacterial Strain | Gram Stain | Activity Type | Concentration (µM) | Finding | Source |
| Micrococcus nishinomiyaensis | Positive | Inhibition | 1.95–3.8 | Minimal Inhibitory Concentration (MIC) | aai.orgresearchgate.netuniv-lille.fr |
| Micrococcus nishinomiyaensis | Positive | Bactericidal | 7.8–15.6 | Minimal Bactericidal Concentration (MBC) | aai.orgresearchgate.netuniv-lille.fr |
| Bacillus megaterium | Positive | Permeabilization | - | Rapid membrane permeabilization | aai.orgresearchgate.netnih.govresearchgate.net |
| Staphylococcus aureus | Positive | Potent Activity | - | Potently active | nih.govnih.govresearchgate.net |
Activity Against Gram-Negative Bacterial Strains
While the macin family generally shows activity against Gram-negative bacteria, this compound's efficacy against these strains appears to be more limited or weaker compared to its activity against Gram-positive bacteria. researchgate.netnih.govnih.govresearchgate.net In one study, no activity was detected against the Gram-negative bacterium Escherichia coli at concentrations up to 25 μM. aai.orgresearchgate.net Similarly, no activity was observed against Aeromonas hydrophila at concentrations that were effective against M. nishinomiyaensis. aai.orgresearchgate.netresearchgate.netresearchgate.netuniv-lille.fr The outer membrane of Gram-negative bacteria may present a barrier that hinders the peptide from reaching its target site, the cytoplasmic membrane. researchgate.net
Effects of Environmental Factors on Antimicrobial Potency (e.g., pH)
The antimicrobial potency of this compound can be influenced by environmental factors such as pH. This compound contains four histidine residues in its primary structure. aai.orgresearchgate.netresearchgate.net Studies evaluating the effect of pH on its membrane-permeabilizing activity have shown that the efficacy of this compound in inducing membrane lesions in viable bacteria is weaker at a more acidic pH (pH 5.2) compared to a neutral pH (pH 7.4). aai.orgresearchgate.netresearchgate.net This suggests that the protonation state of the histidine residues at different pH levels may play a role in its antimicrobial function. aai.orgresearchgate.netresearchgate.netmdpi.com
Neurotrophic and Regenerative Activities
Beyond its role in antimicrobial defense, this compound also possesses significant neurotrophic and regenerative capabilities, particularly observed in the context of the leech CNS. aai.orgresearchgate.netresearchgate.netuliege.be this compound is produced by both neurons and microglial cells within the leech CNS and has been found to accumulate at the site of nerve injury. aai.orgmdpi.comlaboratoire-prism.fr Its gene expression in the leech CNS can be induced by the presence of Gram-positive bacteria, linking immune responses to regenerative processes. aai.orgresearchgate.net
Enhancement of Nerve Repair in Ex Vivo Models
This compound has been shown to enhance the repair of leech nerves in ex vivo models. researchgate.netmdpi.comnih.govnih.govresearchgate.netlaboratoire-prism.fr Experiments conducted on axotomized leech nerve cords under aseptic conditions demonstrated that the presence of this compound accelerated the nerve repair process. aai.orgresearchgate.netresearchgate.net Reconnection of nerve fibers was observed in less than 24 hours when this compound was present, in contrast to approximately 4 days required for repair without this compound. aai.orgresearchgate.netresearchgate.net Further supporting its role in regeneration, the presence of antibodies against this compound in the culture medium blocked the regenerative process in the presence of bacteria. aai.orgresearchgate.netresearchgate.net These findings suggest that this compound is actively involved in the regenerative responses of the leech CNS. aai.orgresearchgate.netresearchgate.netuliege.be this compound, along with theromacin, has been noted to induce axonal regrowth in leeches. laboratoire-prism.fr Additionally, both this compound and theromacin have been shown to increase the viability of murine neuroblastoma cells, indicating a potential broader capacity to support neuronal cell survival or proliferation. nih.govnih.govresearchgate.netlaboratoire-prism.fr
Influence on Neuronal Cell Viability and Proliferation in Preclinical Cell Lines
This compound, a peptide belonging to the macin family and originally identified in the medicinal leech (Hirudo medicinalis), has demonstrated biological activities extending beyond its antimicrobial properties, notably in the context of nerve repair nih.govnih.govpensoft.net. Research into its functional biology has included investigations into its effects on neuronal cells, particularly focusing on preclinical cell lines to understand its potential influence on cell viability and proliferation nih.govnih.gov.
Studies have shown that this compound is capable of enhancing the viability of murine neuroblastoma cells nih.govnih.gov. This finding suggests a potential neurotrophic or pro-survival effect of this compound on neuronal-derived cells in an in vitro setting nih.govnih.gov. The observation that this compound, alongside other macin family members theromacin and hydramacin-1 (B1576385), enhanced the viability of these cells highlights a shared functional characteristic within this peptide family, extending their known roles beyond innate immunity nih.gov.
While the precise mechanisms underlying this compound's effect on neuronal cell proliferation in preclinical lines are still under investigation, the observed increase in viability of neuroblastoma cells points towards a potential to support neuronal cell populations nih.govnih.gov. This aligns with observations in the leech model, where this compound is associated with nerve repair processes, including axonal regrowth and potentially de novo neuron proliferation nih.gov. The ability to modulate cytoskeletal functions, as suggested by the nerve repair context in leeches, might contribute to the enhanced proliferation observed in neuroblastoma cells nih.gov.
Detailed research findings indicate that this enhancement of viability is a notable characteristic of this compound's interaction with neuronal cell lines nih.gov.
| Compound | Cell Line Type | Observed Effect on Viability/Proliferation | Key Finding |
| This compound | Murine Neuroblastoma | Enhanced viability | Supports neuronal cell survival |
This observed effect in preclinical neuroblastoma cell lines provides a basis for further investigation into this compound's potential therapeutic applications related to neuronal survival and regeneration.
Mechanisms of Action Moa
Molecular Mechanisms Underlying Antimicrobial Activity
Neuromacin exhibits antimicrobial effects primarily against Gram-positive bacteria, although some activity against Gram-negative strains has also been noted. fishersci.cawikipedia.orgnih.gov Its mechanism of action involves a combination of membrane disruption and bacterial aggregation.
A key aspect of this compound's antimicrobial mechanism is its ability to permeabilize bacterial membranes. Studies have shown that this compound rapidly induces membrane permeabilization in susceptible bacteria, such as Bacillus megaterium. nih.govuni.lunih.gov This permeabilization is a critical step in compromising bacterial cell integrity.
Furthermore, this compound is unique among the characterized macins (theromacin and hydramacin-1) in its demonstrated pore-forming activity. fishersci.canih.govnih.gov This pore formation is reported to be pH-dependent, a characteristic potentially linked to the presence of histidine residues in this compound's structure, which are absent in theromacin. fishersci.cauni.lunih.govalibaba.com While pore formation is observed, some research suggests that the creation of stable pores may not be the primary mode of its antimicrobial action. fishersci.ca
The efficacy of this compound in permeabilizing bacterial membranes has been quantitatively assessed. For instance, this compound was found to permeabilize 50% of B. megaterium bacteria at concentrations ranging from 0.2 to 0.6 μm. fishersci.ca This concentration range is comparable to those of well-known antimicrobial peptides like magainin II and cecropin (B1577577) P1, yet it is notably an order of magnitude lower than the concentrations required for the other two macins to achieve similar permeabilization levels. fishersci.ca
In addition to membrane interactions, this compound, along with hydramacin-1 (B1576385), induces the aggregation of bacterial cells. fishersci.canih.govnih.gov This phenomenon is not observed with theromacin. fishersci.canih.govnih.gov The underlying mechanism for this aggregation effect is explained by the "barnacle model". fishersci.canih.govnih.gov
The barnacle model proposes a dual interaction involving both electrostatic and hydrophobic forces between the peptide and the membranes of two individual bacterial cells. wikipedia.orgalibaba.com This parallel interaction effectively causes the bacterial cells to stick together, leading to the formation of larger aggregates. wikipedia.orgalibaba.com Bacterial aggregation is considered an initial step in the killing mechanism employed by this compound and hydramacin-1. wikipedia.org
This compound exhibits distinct mechanistic behaviors when compared to other members of the macin family, namely theromacin and hydramacin-1. While all three macins possess antimicrobial activity, their specific modes of action differ. fishersci.canih.govnih.gov
As highlighted earlier, this compound demonstrates a significantly stronger capacity for bacterial membrane permeabilization, particularly against B. megaterium, compared to both theromacin and hydramacin-1. fishersci.canih.govnih.gov Furthermore, this compound is uniquely characterized by its pore-forming activity within this family. fishersci.canih.govnih.gov In terms of bacterial aggregation, this compound and hydramacin-1 induce this effect, whereas theromacin does not. fishersci.canih.govnih.gov
Another notable difference lies in their activity spectrum and salt sensitivity. Both this compound and theromacin primarily target Gram-positive bacteria, showing limited activity against Gram-negative strains, while hydramacin-1 is active against both. fishersci.cawikipedia.orgnih.gov this compound's antimicrobial activity is notably resistant to high salt concentrations, a property that is pH-dependent and likely mediated by its histidine residues. alibaba.com This salt resistance is hypothesized to be an adaptation for its function in environments with fluctuating osmolarity, such as the leech gut. alibaba.com
The following table summarizes some of the comparative antimicrobial activities:
| Macin | Activity against B. megaterium (MBC) | Activity against M. nishinomiyaensis (MIC/MBC) | Activity against S. aureus | Activity against E. coli | Membrane Permeabilization | Pore Formation | Bacterial Aggregation | Salt Resistance |
| This compound | 0.2–0.39 μg/ml fishersci.ca | 1.95–3.8 μM / 7.8–15.6 μM nih.gov | Potently active fishersci.canih.govnih.gov | Low activity fishersci.canih.gov | Stronger capacity fishersci.canih.govnih.gov | Yes fishersci.canih.govnih.gov | Yes fishersci.canih.govnih.gov | Yes alibaba.com |
| Theromacin | 0.2–0.39 μg/ml fishersci.ca | Not specified | Activity varies fishersci.ca | Low activity fishersci.ca | Weaker capacity fishersci.canih.govnih.gov | No fishersci.ca | No fishersci.canih.govnih.gov | No alibaba.com |
| Hydramacin-1 | 0.2–0.39 μg/ml fishersci.ca | Not specified | Activity varies fishersci.ca | Highly susceptible fishersci.ca | Weaker capacity fishersci.canih.govnih.gov | No fishersci.ca | Yes fishersci.canih.govnih.gov | Not specified |
Note: MBC = Minimal Bacterial Concentration, MIC = Minimal Inhibitory Concentration.
Bacterial Aggregation: The "Barnacle Model"
Cellular and Molecular Mechanisms of Nerve Repair and Neuroproliferation
Beyond its antimicrobial role, this compound plays a significant part in the regeneration and repair of neural tissue, particularly in the central nervous system of the medicinal leech.
This compound contributes to the nerve repair process in the leech CNS, a process that is mediated, in part, by the migration of microglial cells to the site of injury. fishersci.cawikipedia.orgnih.gov Microglial cells are the resident immune cells of the CNS, and upon damage, they migrate to the lesion site where they accumulate. nih.govuni.lu At the injury site, these microglial cells perform crucial functions, including the phagocytosis of damaged tissue and the production of molecules known to promote neurite outgrowth, such as laminin. nih.govuni.lu
This compound is produced directly by nerve cells and accumulates at the wounded area of the central nervous system. nih.gov It is also synthesized by microglial cells and neurons themselves, and its presence is observed to increase at the cut ends of nerves following injury. nih.gov This accumulation at the axotomized site is a result of both the migration of microglial cells and the local production of this compound by neurons. nih.gov
The nerve repair process facilitated by this compound involves the regrowth of axons, which is thought to be a cytoskeleton-driven process. fishersci.cawikipedia.orgnih.gov Research indicates that both this compound and theromacin are capable of inducing nerve repair, specifically promoting axonal regrowth in the leech model. fishersci.canih.govalibaba.com
Furthermore, studies using murine neuroblastoma cells have shown that both this compound and theromacin can increase the viability of these neuronal cells. fishersci.canih.govalibaba.com This observation suggests that macins, including this compound, have the capacity to modulate cytoskeletal functions in leech neurons and enhance the proliferation of neuroblastoma cells. fishersci.canih.govalibaba.com While the precise mechanism by which this compound induces proliferation requires further investigation, these findings indicate that the nerve repair process in the leech may involve not only axonal regrowth but potentially also the de novo proliferation of neurons. nih.govalibaba.com this compound, along with Hm-lumbricin, has been shown to enhance the regenerative capacity of the leech CNS and exhibit neurotrophic properties in tests assessing neurite outgrowth. nih.govnih.gov
Potential Role in De Novo Neuron Proliferation
Research suggests that this compound may play a role in the proliferation of neurons, a process referred to as de novo neuron proliferation nih.govlaboratoire-prism.fr. Studies have shown that this compound, alongside theromacin and hydramacin-1, enhances the viability of murine neuroblastoma cells, indicating a potential for promoting neuronal cell survival and proliferation nih.govcapes.gov.br. In the context of leech nerve repair, the process might involve the proliferation of neurons de novo, although the precise mechanism inducing this proliferation remains to be fully determined nih.govlaboratoire-prism.fr. The ability of this compound to increase the number of viable neuroblastoma cells further supports its potential role as a proliferation factor nih.govlaboratoire-prism.fr.
Data from studies investigating the effects of macins on neuroblastoma cell viability highlight this proliferative effect.
| Compound | Effect on Murine Neuroblastoma Cell Viability |
| This compound | Enhanced Viability |
| Theromacin | Enhanced Viability |
| Hydramacin-1 | Enhanced Viability |
This enhancement of neuroblastoma cell viability by this compound, theromacin, and hydramacin-1 extends their functional characteristics beyond antimicrobial activity nih.govcapes.gov.br.
Elucidating the Signaling Pathways Involved in Neurotrophic Effects
While the exact signaling pathways involved in this compound's neurotrophic effects are still being elucidated, its role in nerve repair and its ability to enhance neuroblastoma cell viability suggest involvement in pathways that regulate neuronal growth, survival, and potentially proliferation nih.govlaboratoire-prism.fr.
In the medicinal leech, the nerve repair process mediated by this compound appears to involve the migration of microglia to the lesion site and probable cytoskeleton-driven axon outgrowth nih.govresearchgate.net. The production of this compound by neurons and microglial cells in the leech CNS after microbial challenge or injury further supports its involvement in the regenerative response aai.orgresearchgate.netresearchgate.net. This suggests a localized signaling event where this compound is released at the site of damage to promote repair.
The observation that microbial components can enhance neural regeneration after axotomy in leeches, a process involving antimicrobial peptides released by both immune and nervous cells, points towards an interplay between immune responses and neurotrophic effects mediated by molecules like this compound aai.orgresearchgate.net. While the direct signaling pathways activated by this compound in neurons are not yet fully detailed, research on neurotrophic factors in general indicates that they often act through receptor tyrosine kinases, such as the Trk family, and can activate downstream pathways like Ras, PI3-kinase, and MAP kinases, which are involved in neuronal survival, growth, and differentiation nih.gov. Additionally, the p75 neurotrophin receptor (p75NTR), a member of the TNF receptor superfamily, also plays a role in neurotrophin signaling, influencing pathways like NF-κB and Jun kinase, which regulate neuronal survival and apoptosis nih.gov.
Given that this compound is a peptide and exhibits neurotrophic-like activities, future research may focus on identifying specific neuronal receptors that this compound interacts with and the subsequent intracellular signaling cascades that are activated to mediate its effects on neuron proliferation and nerve repair. The differential tissue expression of this compound and theromacin, despite their sequence similarity, suggests that structural differences may lead to distinct biological activities and potentially involve different signaling mechanisms researchgate.net.
Gene Expression and Regulation
Transcriptional and Translational Regulation in Response to Stimuli
The transcriptional and translational regulation of neuromacin gene expression is a key aspect of the immune and regenerative response in the leech CNS. Studies have shown that the levels of this compound transcripts are significantly altered following specific stimuli. aai.orgresearchgate.netresearchgate.net
Induction by Microbial Challenge and CNS Injury
This compound gene expression is rapidly enhanced by bacterial challenge in the leech CNS. This induction is not observed following mechanical injury (axotomy) under sterile conditions, indicating that the presence of microbial components is a primary trigger for increased this compound transcription. aai.orgresearchgate.netresearchgate.net This suggests a direct link between the detection of pathogens and the initiation of an antimicrobial response involving this compound. Furthermore, this compound has been shown to be produced in response to CNS injury, contributing to the regenerative process. unimore.itmdpi.comresearchgate.net
Pathogen-Specific Gene Expression Patterns
Research indicates that the leech CNS can exhibit pathogen-specific patterns of gene expression, including that of this compound. aai.orgresearchgate.netresearchgate.net For instance, the this compound gene, which encodes a peptide with anti-Gram-positive activity, is specifically induced by Gram-positive bacteria. aai.orgresearchgate.netresearchgate.net This suggests a finely tuned immune response where the type of invading microorganism influences the specific antimicrobial peptides that are upregulated.
The following table summarizes the induction of this compound gene expression by different stimuli:
| Stimulus | Effect on this compound Transcript Levels | Reference |
| Bacterial Challenge | Rapidly Enhanced | aai.orgresearchgate.netresearchgate.net |
| Axotomy (Sterile) | No Significant Change | aai.orgresearchgate.netresearchgate.net |
| M. nishinomiyaensis (Gram-positive bacteria) | Increase (less pronounced than Hm-lumbricin) | researchgate.net |
| Zymosan (Yeast component) | No Significant Change | researchgate.net |
Cellular Localization of this compound Gene Expression
The cellular localization of this compound gene expression within the leech CNS provides insights into the sources of this peptide during immune and regenerative processes. This compound transcripts and peptide have been detected in specific cell types. aai.orgunimore.itresearchgate.netresearchgate.net
Expression in Neurons
Studies using single-cell RT-PCR and in situ hybridization have demonstrated that the this compound gene is expressed in neurons after septic exposure of the CNS. aai.orgresearchgate.netresearchgate.net This was the first reported observation of antimicrobial peptide transcription by neurons in an invertebrate, highlighting a direct role for neurons in the immune response. aai.orgresearchgate.netresearchgate.net
Expression in Microglial Cells
This compound transcripts have also been detected in microglial cells, although at a lower level compared to neurons in some instances. aai.orgresearchgate.netresearchgate.net Following injury and bacterial challenge, this compound peptide accumulates in microglial cells that are recruited to the lesion site. aai.orgresearchgate.netresearchgate.net This suggests that microglial cells are also a source of this compound, contributing to both the local antimicrobial defense and potentially the promotion of nerve repair at the site of injury. aai.orgunimore.itnih.govresearchgate.net
The table below indicates the cell types where this compound gene expression has been observed:
| Cell Type | This compound Gene Expression | Context | Reference |
| Neurons | Detected | After septic exposure of the CNS | aai.orgresearchgate.netresearchgate.net |
| Microglial Cells | Detected (at a lower level) | After septic exposure of the CNS | aai.orgresearchgate.netresearchgate.net |
| Microglial Cells | Peptide Accumulation | Recruited to lesion site after injury and bacterial challenge | aai.orgresearchgate.netresearchgate.net |
Preclinical Research Models and Methodologies
In Vitro Models for Functional Assessment
In vitro models are essential for examining the direct effects of neuromacin on target cells and systems outside their native biological context.
Bacterial Growth Inhibition Assays (e.g., Liquid Growth Inhibition)
Bacterial growth inhibition assays, such as the liquid growth inhibition method, are employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various bacterial strains. These assays involve incubating bacteria with different concentrations of this compound in a liquid medium and monitoring bacterial growth. aai.orgfrontiersin.org
Studies have shown that purified this compound is active against Gram-positive bacteria, such as Micrococcus nishinomiyaensis. In liquid growth inhibition assays, this compound exhibited an MIC range of 1.95-3.8 μM and an MBC range of 7.8-15.6 μM against M. nishinomiyaensis. researchgate.netaai.orgresearchgate.net However, no activity was observed against the Gram-negative bacterium Aeromonas hydrophila at the tested concentrations. researchgate.netaai.orgresearchgate.net This suggests that this compound's antimicrobial activity may be primarily directed towards Gram-positive bacteria. researchgate.netaai.orgresearchgate.net
Membrane Permeabilization Assays (e.g., SYTOX Green)
Membrane permeabilization assays, often utilizing fluorescent dyes like SYTOX Green, are used to investigate the ability of this compound to disrupt bacterial cell membranes. SYTOX Green is a dye that cannot cross intact cell membranes but fluoresces intensely upon binding to DNA inside cells with compromised membranes. nih.govaai.orgtulane.edu By monitoring the increase in fluorescence, researchers can assess the extent and kinetics of membrane damage induced by this compound. nih.govaai.orgtulane.edu
This compound has been shown to rapidly permeabilize the membranes of Gram-positive bacteria, such as Bacillus megaterium. researchgate.netaai.orgresearchgate.net This rapid permeabilization indicates that the bacterial membrane is a primary target of this compound's action. laboratoire-prism.fraai.org this compound demonstrated a significantly stronger capacity to permeabilize the cytoplasmic membrane of B. megaterium compared to other macin family members like theromacin and hydramacin-1 (B1576385). nih.govnih.govresearchgate.net At pH 7.4, this compound was able to permeabilize 50% of B. megaterium cells at a concentration of 0.2–0.6 μM, a range comparable to well-known antimicrobial peptides like magainin II and cecropin (B1577577) P1. nih.govaai.org The efficacy of this compound in inducing membrane lesions was found to be weaker at a more acidic pH (pH 5.2) compared to pH 7.4, suggesting that the four histidine residues in this compound's structure may play a role in its membrane-permeabilizing activity. researchgate.netaai.orgresearchgate.net
Interactive Table 1: this compound Membrane Permeabilization of B. megaterium
| Peptide | Concentration (μM) | Permeabilization (%) at pH 7.4 (approximate) | Permeabilization (%) at pH 5.2 (approximate) |
| This compound | 0.2-0.6 | 50 | Lower |
| Theromacin | Higher | Lower than this compound | Not specified |
| Hydramacin-1 | Higher | Lower than this compound | Not specified |
| Magainin II | Comparable range | - | - |
| Cecropin P1 | Comparable range | - | - |
Murine Neuroblastoma Cell Culture Models for Viability and Proliferation
Murine neuroblastoma cell lines, such as Neuro-2A cells, are utilized as in vitro models to assess the effects of this compound on the viability and proliferation of neuronal cells. nih.govresearchgate.netresearchgate.netresearchgate.net These cells are cultured in appropriate media and incubated with this compound to observe its impact on cell health and growth. nih.govresearchgate.net
Studies using murine Neuro-2A neuroblastoma cells have shown that this compound can enhance the viability of these cells. nih.govresearchgate.netresearchgate.net This finding suggests a potential functional characteristic of this compound related to supporting neuronal cell health or proliferation, extending its activities beyond antimicrobial effects. nih.govresearchgate.netresearchgate.net
Interactive Table 2: Effect of Macins on Murine Neuro-2A Cell Viability
| Peptide | Concentration (μM) | Incubation Time | Effect on Cell Viability |
| This compound | 0.1 | 48 h | Enhanced Viability |
| Hydramacin-1 | 0.1 | 48 h | Enhanced Viability |
| Theromacin | 0.1 | 48 h | Enhanced Viability |
Ex Vivo Models for Regenerative Studies
Ex vivo models, which involve studying tissues or organs outside the body, are valuable for investigating the regenerative potential of this compound in a more complex biological environment than in vitro models.
Leech Central Nervous System (CNS) Axotomy Models
The central nervous system of the medicinal leech (Hirudo medicinalis) is a well-established ex vivo model for studying nerve regeneration due to its remarkable capacity for neural repair. researchgate.netlaboratoire-prism.fraai.orgplos.org Leech CNS axotomy models involve surgically cutting nerve connections and observing the subsequent regeneration process. researchgate.netaai.orgplos.org
In leech CNS axotomy models, this compound has been shown to enhance the repair of severed nerves. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govuniv-lille.frplos.orgebiohippo.com Nerve repair was observed to occur sooner in the presence of this compound, with reconnection starting in less than 24 hours compared to 4 days without this compound. researchgate.netaai.org This regenerative effect is distinct from its antimicrobial properties and highlights this compound's potential role in neural repair processes. researchgate.netlaboratoire-prism.fraai.org The production of this compound by neurons and microglial cells in the leech CNS, particularly accumulating at the wounded site, further supports its involvement in the regenerative response to injury. laboratoire-prism.fruniv-lille.fr
Biochemical and Biophysical Techniques for Mechanism Elucidation
Biochemical and biophysical techniques are crucial for understanding the molecular mechanisms by which this compound exerts its effects. These techniques provide detailed insights into the structure of this compound, its interactions with target molecules like bacterial membranes, and the resulting functional consequences. nih.govresearchgate.netfrontiersin.org
Techniques such as solution and solid-state nuclear magnetic resonance (NMR), fluorescence and circular dichroism (CD) spectroscopy, and dynamic (DLS) and static light scattering (SLS) have been applied to study the interactions of antimicrobial peptides, including macins like hydramacin-1, with bacterial membranes. nih.govresearchgate.net These methods help to characterize peptide structure, membrane binding, insertion depth, and the formation of aggregates or pores. nih.govresearchgate.netfrontiersin.org
Studies on macins, including this compound, suggest that their antimicrobial mechanism involves interaction with bacterial membranes. nih.govnih.govresearchgate.netlaboratoire-prism.fr this compound's ability to permeabilize bacterial membranes and display pore-forming activity points towards membrane disruption as a key mode of action against Gram-positive bacteria. nih.govnih.govresearchgate.netlaboratoire-prism.fr The aggregation of bacterial cells observed with this compound, similar to hydramacin-1, suggests a mechanism potentially involving dual electrostatic and hydrophobic interactions with the bacterial membrane surface, consistent with the "barnacle model". nih.govnih.govresearchgate.netlaboratoire-prism.fr Biochemical analyses have also explored the influence of factors like pH on this compound's activity, linking its histidine residues to pH-dependent membrane permeabilization. researchgate.netaai.orgresearchgate.net
Spectroscopic Analyses for Structural Dynamics
Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectropolarimetry, have been employed in the study of macin family members to understand their structural dynamics and interactions. While the tertiary structures of theromacin and this compound were initially unknown despite their high sequence identity with hydramacin-1, which has a determined NMR structure, it was anticipated they would adopt a similar fold nih.govnih.govresearchgate.net.
NMR spectroscopy has been utilized to investigate the amino acid residues involved in lipid binding upon macin interaction. For instance, studies on hydramacin-1 used 2D 1H-15N HSQC spectra and 15N-heteronuclear NOE experiments with uniformly 15N-labeled protein in the presence of deuterated DPC micelles to provide a minimalist membrane environment nih.gov. These methods help in understanding the structural changes and interactions at the molecular level. The assignment of disulfide bridges in this compound and other macins has also been confirmed by mass spectrometry, which aligns with the NOE pattern observed in NMR spectra nih.govcapes.gov.brresearchgate.net.
CD spectropolarimetry is used to analyze changes in the secondary structure of macins upon interaction with lipids. However, interpreting CD spectra can be challenging due to the aggregation and precipitation of lipid-peptide aggregates, which can cause light scattering and artificially decrease ellipticity nih.gov.
Dynamic light scattering is another spectroscopic technique used to investigate protein-membrane interactions by measuring the particle radii of liposome (B1194612) suspensions in the presence and absence of macins like this compound researchgate.netresearchgate.net. This technique can indicate the aggregation of liposomes induced by this compound nih.govresearchgate.net.
Liposome-based Assays for Membrane Interactions
Liposome-based assays are crucial for characterizing the interaction of this compound with biological membranes, particularly its pore-forming activity. These assays typically involve monitoring the dissipation of a membrane potential in liposomes. Liposomes prepared from lipids like soybean asolectin are commonly used for this purpose nih.govresearchgate.netnih.govaai.orguniv-lille.fr.
Pore-forming activity of this compound is determined by measuring fluorometrically the dissipation of a valinomycin-induced membrane potential in liposomes nih.govresearchgate.net. Fluorescence measurements are taken at specific excitation and emission wavelengths (e.g., 620 nm and 670 nm) nih.gov. Studies have shown that this compound can rapidly permeabilize bacterial membranes, indicating potent activity against Gram-positive bacteria researchgate.netnih.govaai.orguniv-lille.fr. While this compound displayed pore-forming activity, it was not detected at certain concentrations (e.g., up to 2 μM in one study), whereas a positive control like alamethicin (B1591596) showed a strong signal at a much lower concentration (50 nM) researchgate.netnih.govaai.orguniv-lille.fr.
This compound has also been shown to induce the aggregation of liposomes, a phenomenon not observed with other macins like theromacin nih.govresearchgate.net. This aggregation effect, along with membrane permeabilization, contributes to the understanding of this compound's mechanism of action, which is partly explained by the "barnacle model" proposed for macins nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov.
Research findings from liposome-based assays highlight the membrane-permeabilizing effects of this compound. For instance, studies comparing this compound's activity against Bacillus megaterium at different pH levels (pH 7.4 and pH 5.2) showed that its efficacy was weaker at the more acidic pH researchgate.netnih.govaai.orguniv-lille.fr. The activity was also compared to well-known antimicrobial peptides like cecropin P1 and magainin II, indicating that this compound's membrane-permeabilizing activity was apparently over an order of magnitude lower within the measurement period researchgate.netnih.govaai.orguniv-lille.fr.
Below is a summary of representative data on the membrane permeabilization of B. megaterium by this compound at different concentrations and pH values:
| Peptide | Concentration (μM) | pH | Membrane Permeabilization (%) (after 30 min) |
| This compound | 0.1 | 7.4 | ~10 |
| This compound | 1 | 7.4 | ~90 |
| This compound | 10 | 7.4 | ~100 |
| This compound | 0.1 | 5.2 | <10 |
| This compound | 1 | 5.2 | ~20 |
| This compound | 10 | 5.2 | ~60 |
| Cecropin P1 | 0.1 | 7.4 | ~100 |
| Magainin II | 0.1 | 7.4 | ~100 |
Note: Data approximated from graphical representations in sources researchgate.netnih.govaai.orguniv-lille.fr. Actual values may vary slightly based on experimental conditions and interpretation of the graphs.
Molecular Biology Approaches for Expression and Localization
Molecular biology techniques are essential for investigating the expression patterns and cellular localization of this compound. These methods provide insights into where and under what conditions the this compound gene is transcribed and the protein is produced.
Single-Cell RT-PCR and In Situ Hybridization
Single-cell RT-PCR and in situ hybridization (ISH) are powerful techniques used to determine the specific cell types that express the this compound gene. Studies on the medicinal leech have utilized these methods to analyze the expression sites of this compound and Hm-lumbricin nih.govijpsonline.comnih.govnih.govuniv-lille.frresearchgate.netresearchgate.net.
Single-cell RT-PCR has demonstrated the presence of this compound mRNA in individual neurons after septic exposure of the central nervous system (CNS) nih.govuniv-lille.frresearchgate.netresearchgate.net. This was a significant finding as it was the first reported observation of antimicrobial peptide transcription by neurons in an invertebrate nih.govuniv-lille.frresearchgate.netresearchgate.net. This compound transcripts were also detected in microglial cells, although at a lower level than in neurons nih.govuniv-lille.frresearchgate.netresearchgate.net.
In situ hybridization complements RT-PCR by providing spatial localization of mRNA within tissues. For ISH, digoxigenin (B1670575) (DIG)-UTP-labeled antisense riboprobes are generated from linearized cDNA plasmids containing the coding region of this compound nih.govnih.govuniv-lille.fr. These probes are then hybridized to fixed tissue sections or dissociated cells. The hybridization signal, indicating the presence of this compound mRNA, is visualized under a microscope nih.govnih.govuniv-lille.fr. Control experiments using sense riboprobes are performed to ensure the specificity of the antisense probe binding nih.govnih.govuniv-lille.fr.
ISH studies have confirmed the expression of this compound in neurons and microglial cells of the leech CNS, particularly after bacterial challenge ijpsonline.comnih.govnih.govuniv-lille.frresearchgate.netresearchgate.net. Immunolocalization studies further support the presence of this compound at lesion sites in the CNS where microglial cells accumulate, suggesting production and release by these cells researchgate.net. The induction of this compound gene expression has been shown to be rapidly enhanced by bacterial challenge, rather than by physical injury alone researchgate.netnih.govuniv-lille.frresearchgate.net. Different microorganisms can elicit distinct patterns of induction; for example, treatment with Micrococcus nishinomiyaensis (Gram-positive) induced an increase in this compound mRNA levels, while challenge with zymosan (a component of yeast membrane) did not result in a significant change in this compound expression researchgate.netnih.govuniv-lille.fr.
The combination of single-cell RT-PCR and ISH has been instrumental in demonstrating that both neurons and microglial cells are capable of synthesizing antimicrobial peptides like this compound in response to microbial challenge nih.govuniv-lille.frresearchgate.netresearchgate.net. This highlights a role for the nervous system in the innate immune response of the leech and suggests a potential link between immune activation and neural repair processes, given this compound's dual functions nih.govnih.govmdpi.comthermofisher.comresearchgate.netnih.govresearchgate.net.
Compound Names and PubChem CIDs:
Evolutionary and Phylogenetic Considerations
Phylogenetic Relationships within the Macin Family
The macin family of antimicrobial proteins is considered a self-contained group within the broader superfamily of scorpion toxin-like proteins. nih.govnih.gov Key members of this family include theromacin and neuromacin from leeches, and hydramacin-1 (B1576385) from Hydra. nih.govnih.gov While these macins share a high degree of sequence identity, including eight conserved cysteine residues that form four disulfide bridges, they exhibit distinct differences in their biological activities. nih.govnih.govresearchgate.net
Phylogenetic analyses have shown that different macin homologs within a single species can have varying degrees of relatedness to macins in other species. For instance, in the Asian buffalo leech (Hirudinaria manillensis), one macin homolog, Hman1, shows close phylogenetic relationships with macins from other leech species like Hirudo medicinalis and Hirudo nipponia, including this compound and hirudomacin. researchgate.netmdpi.com Other homologs in H. manillensis, such as Hman2 and Hman3, exhibit higher variability and appear less closely related to macins from other leeches. researchgate.netmdpi.com The presence of multiple macin homologs (3-5) in examined leech species, in contrast to the single macin member previously reported in some leeches and Hydra, indicates that macins constitute a multigene family. researchgate.netmdpi.comresearchgate.net
The tertiary structures of theromacin and this compound have been elucidated, further confirming the macin protein family as a distinct entity. nih.govnih.gov Despite structural similarities, differences in molecular surface properties likely contribute to their varied activities, such as the ability of this compound and hydramacin-1, but not theromacin, to aggregate bacterial cells. nih.govnih.gov this compound itself appears to be a functional and structural chimera of hydramacin-1 and theromacin. nih.govnih.govresearchgate.net
Conservation of this compound Homologs Across Invertebrate Phyla
Functional macin homologs, including this compound, have been found to be widely distributed across various invertebrate species, suggesting a significant role in their innate immune defense. mdpi.com While initially identified in leeches (Annelida) and Hydra (Cnidaria), studies indicate the presence of this compound-like molecules in other invertebrate groups, such as mollusks and other annelids. researchgate.net This widespread distribution underscores the evolutionary conservation of this peptide family within the Lophotrochozoa, a diverse but immunologically less explored phylum. researchgate.netresearchgate.net
However, this compound-like or lumbricin-like molecules have not been detected in the genomes of ecdysozoan invertebrates like Caenorhabditis elegans (Nematoda) and Drosophila melanogaster (Arthropoda). researchgate.netlaboratoire-prism.fr This observation highlights the importance of studying a broader range of invertebrate models to fully understand the distribution and evolution of innate immunity components like macins. researchgate.net
Macin peptides in invertebrate phyla generally possess eight to twelve cysteine residues, with nematodes appearing to encode macins with ten cysteine residues. researchgate.net The conservation of these cysteine residues and the resulting disulfide bridges are likely crucial for maintaining the structural integrity and function of macins across different species. researchgate.net
Evolutionary Implications of Dual Antimicrobial and Neurotrophic Functions
A particularly significant aspect of this compound is its dual functionality, acting as both an antimicrobial peptide and possessing nerve repair or neurotrophic activities. nih.govnih.gov This combination of functions has important evolutionary implications. While all known macins exhibit antimicrobial activity, this compound and theromacin, unlike hydramacin-1, have demonstrated the ability to enhance the repair of leech nerves ex vivo and enhance the viability of murine neuroblastoma cells. nih.govnih.govresearchgate.net
The presence of both immune and neurotrophic functions within a single molecule suggests a potential evolutionary link between the innate immune system and the nervous system in invertebrates. The expression of this compound in neurons and microglial cells after septic exposure in the leech central nervous system provides direct evidence for the involvement of neurons in the transcription of antimicrobial peptides, a phenomenon not widely observed in invertebrates previously. researchgate.netlaboratoire-prism.fr
The dual role of this compound may represent an evolutionary adaptation where a molecule primarily involved in defense against pathogens also acquired functions beneficial for tissue maintenance and repair, particularly in the nervous system which is vulnerable to infection and injury. This multifunctional nature could provide a selective advantage to the host organism by integrating immune defense with tissue regeneration processes. The putative structural correlates responsible for the nerve repair capacity have been explored by comparing the sequence similarity of surface-exposed regions among macins. nih.govnih.govresearchgate.net
The evolution of such dual-functionality in antimicrobial peptides is not unique to macins; similar instances exist in other protein families, such as mammalian lactoferrin, which possesses both iron-binding and direct antimicrobial activities. plos.org The emergence of antimicrobial activity in such molecules can drive evolutionary conflicts with microbes, leading to rapid evolution in the host protein at sites involved in antimicrobial function. plos.org While research on the evolutionary pressures specifically shaping this compound's dual function is ongoing, its existence highlights the complex and intertwined evolutionary trajectories of immune and nervous systems in invertebrates.
Future Research Directions and Conceptual Therapeutic Potential
Elucidation of Unresolved Molecular Mechanisms in Nerve Repair
While studies have indicated Neuromacin's ability to enhance nerve repair in leech ex vivo models and increase the viability of murine neuroblastoma cells, the precise molecular mechanisms underlying these effects remain to be fully elucidated. nih.govlaboratoire-prism.fr Research suggests that this compound may be involved in processes such as the migration of microglia to lesion sites and cytoskeleton-driven axon outgrowth. nih.gov A cluster of six amino acid residues within the β-loop of this compound and theromacin has been associated with nerve proliferation and repair effects, suggesting that the C-terminal sequence may play a role in these neuroproliferative effects. researchgate.netresearchgate.net Further research is needed to dissect the specific cellular pathways and molecular targets that this compound interacts with to promote neuronal survival and regeneration. Understanding how this compound influences glial cell activity, extracellular matrix remodeling, and intrinsic neuronal growth programs is crucial. laboratoire-prism.fruliege.be
Exploration of this compound Analogs and Peptide Design Strategies for Enhanced Functionality
The macin family members, including this compound, share high sequence identity, including eight conserved cysteine residues forming four disulfide bridges. nih.govnih.gov Despite these similarities, they exhibit distinct differences in biological activity. nih.govresearchgate.net this compound, for instance, shows stronger membrane permeabilization activity against Bacillus megaterium compared to theromacin and hydramacin-1 (B1576385) and is the only macin studied that displays potent activity against Staphylococcus aureus. nih.govresearchgate.net The exploration of this compound analogs and the application of peptide design strategies offer a promising avenue to enhance its desired functionalities, such as nerve repair promotion or targeted antimicrobial activity, while potentially reducing any undesirable effects. nih.gov Designing peptides based on the structural features and the identified amino acid cluster associated with nerve repair could lead to the development of more potent and specific therapeutic candidates. researchgate.netresearchgate.net This could involve modifying the amino acid sequence, altering disulfide bond patterns, or conjugating this compound or its active fragments to other molecules to improve stability, delivery, or targeting.
Investigation of this compound's Role in Broader Immune Responses and Host-Pathogen Interactions
This compound's origin as an antimicrobial peptide highlights its inherent connection to the innate immune system. frontiersin.orgmdpi.com Produced by neurons and microglial cells in the leech central nervous system (CNS), this compound accumulates at wounded sites, suggesting a role in the neuroimmune response to injury and infection. laboratoire-prism.fruniv-lille.fr Research indicates that this compound gene expression can be induced by Gram-positive bacteria, correlating with its anti-Gram-positive activity. aai.orgresearchgate.net Furthermore, this compound is repressed in the leech crop in the presence of Aeromonas veronii, suggesting regulation by symbiotic bacteria. frontiersin.orgfrontiersin.org Future research should delve deeper into this compound's involvement in broader immune responses beyond direct antimicrobial action. This includes investigating its potential immunomodulatory effects, its interaction with host immune cells (such as microglia and hemocytes), and its contribution to maintaining host-symbiont homeostasis, particularly in the context of the digestive tract. laboratoire-prism.frfrontiersin.orgfrontiersin.org Understanding how this compound integrates into the complex network of host-pathogen interactions in different physiological contexts is essential.
Conceptual Frameworks for this compound as a Therapeutic Lead in Regenerative Neuroscience
The observed nerve repair enhancing properties of this compound in leech models and its positive effect on neuroblastoma cell viability provide a conceptual framework for its potential as a therapeutic lead in regenerative neuroscience. nih.govlaboratoire-prism.frresearchgate.net While direct translation from invertebrate models to human therapy requires extensive research, this compound's ability to influence key aspects of nerve regeneration, such as microglial activity and potential neurite outgrowth, positions it as a molecule of interest. nih.govlaboratoire-prism.fr Future research could explore the feasibility of using this compound or its optimized analogs to promote nerve regeneration following injury in mammalian models. This could involve developing strategies for targeted delivery to the site of injury and evaluating its efficacy in promoting functional recovery. The potential for this compound to act as a neurotrophic factor or to modulate the inflammatory environment post-injury warrants further investigation. laboratoire-prism.fr
Biotechnological Production and Optimization for Research Applications
To facilitate further research into this compound's biological activities and therapeutic potential, efficient and scalable biotechnological production methods are necessary. Current research often relies on purification from natural sources or recombinant expression. Optimizing these production methods is crucial to obtain sufficient quantities of high-purity this compound for detailed mechanistic studies, analog development, and preclinical investigations. researchgate.net This includes exploring different expression systems (e.g., bacterial, yeast, or mammalian cells) and purification strategies to maximize yield and maintain biological activity. Advances in peptide synthesis techniques could also play a role in generating this compound analogs with specific modifications.
Q & A
Basic Research Question
- Invertebrate Models : Ex vivo leech (Hirudo medicinalis) nerve injury models assess axon regeneration and synaptic repair .
- Mammalian Systems : Murine neuroblastoma cell lines (e.g., Neuro2A) evaluate neurite outgrowth and survival under serum-free conditions .
- Functional Validation : Co-administration with nerve growth factor (NGF) or inhibitors (e.g., anti-TrkA antibodies) clarifies signaling pathways .
How can researchers resolve discrepancies in this compound’s gene expression profiles across species?
Advanced Research Question
Discrepancies (e.g., upregulation in schistosome-susceptible snails vs. antimicrobial activity in leeches) require:
- Transcriptomic Profiling : RNA-seq or qPCR of haemocytes from resistant/susceptible Biomphalaria glabrata snails under pathogen challenge .
- Cross-Species Comparative Analysis : Align this compound sequences (e.g., Clustal Omega) to identify conserved functional domains vs. species-specific motifs .
- Knockdown/Overexpression Studies : CRISPR/Cas9 or siRNA in model organisms to correlate expression levels with phenotypic outcomes .
What strategies improve recombinant this compound yield and bioactivity in heterologous systems?
Advanced Research Question
- Codon Optimization : Adjust coding sequences for host systems (e.g., E. coli BL21 or HEK293 cells) to enhance expression .
- Fusion Tags : Use His-tags or GST-tags for affinity purification, followed by TEV protease cleavage to retain native structure .
- Refolding Protocols : For inclusion bodies, stepwise dialysis in redox buffers (e.g., glutathione/oxidized glutathione gradients) restores disulfide bonds .
How should researchers design studies to explore this compound’s role in host-microbe interactions?
Q. Methodological Guidance
- PICOT Framework :
- P opulation: Microbial pathogens (e.g., S. aureus), invertebrate hosts.
- I ntervention: this compound dosing (µg/mL ranges).
- C omparison: Theromacin/hydramacin-1 or commercial antimicrobials (e.g., polymyxin B).
- O utcome: Minimum inhibitory concentration (MIC), bacterial aggregation kinetics.
- T ime: Acute (24–48 hr) vs. chronic exposure .
- Statistical Rigor : Report means ± SD with ANOVA for multi-group comparisons; justify significance thresholds (e.g., p < 0.05) .
What computational tools predict this compound’s interaction partners in nerve repair pathways?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with this compound’s NMR structure (PDB: 2ln8) against neurotrophin receptors (e.g., TrkB) .
- Surface Electrostatic Analysis : APBS tools in PyMOL identify charged clusters for mutagenesis studies .
- Network Pharmacology : STRING or KEGG databases map this compound-linked pathways (e.g., MAPK signaling) .
How do researchers address batch-to-batch variability in this compound purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
